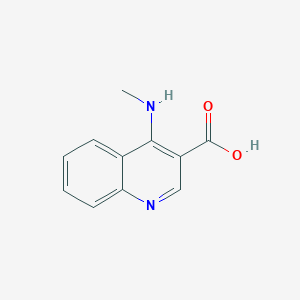![molecular formula C12H17ClN4 B1464509 2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine CAS No. 1284747-70-1](/img/structure/B1464509.png)
2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine
Overview
Description
2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine (2C3CMPP) is a synthetic compound that has recently been the focus of research in a variety of different scientific fields. It is a cyclopropylmethylpiperazine derivative, and is composed of two nitrogen atoms, one chlorine atom, and three carbon atoms. This compound has been found to have a variety of applications in scientific research, including applications in biochemical and physiological research.
Scientific Research Applications
Genotoxicity and Metabolic Activation
A study on a closely related compound, "2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine," revealed its potential as a 5-HT2C agonist with applications in obesity treatment due to its effect on food intake and body weight reduction in rats. The research also delved into its genotoxicity potential, elucidating the role of metabolic activation in mutagenicity, providing insights into the metabolic pathways and the bioactivation mechanism leading to DNA binding (Kalgutkar et al., 2007).
Serotoninmimetic Activity
Another study synthesized a series of 2-(1-piperazinyl)pyrazines, identifying compounds with potent central serotoninmimetic activity, highlighting the structural similarities with serotonin and the potential for developing new therapeutic agents (Lumma et al., 1978).
Antimicrobial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential in treating bacterial infections and combating antibiotic resistance (Mekky & Sanad, 2020).
Anticonvulsant and Antimicrobial Activities
Research on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including those with piperazine substitutions, explored their anticonvulsant and antimicrobial activities, demonstrating the diverse pharmacological potential of such compounds (Aytemir et al., 2004).
Future Directions
Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole and a pyrazine ring, has exhibited various biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
2-chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c13-11-12(15-4-3-14-11)17-7-5-16(6-8-17)9-10-1-2-10/h3-4,10H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAZYLFSUVVEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
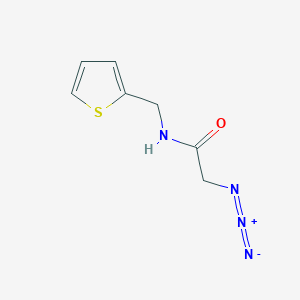
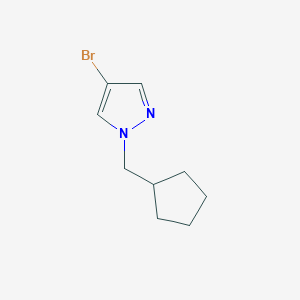
![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)
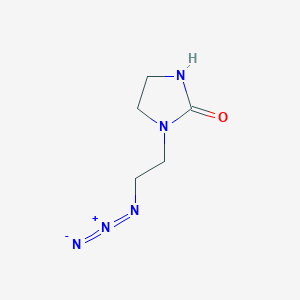
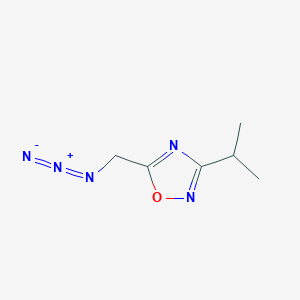

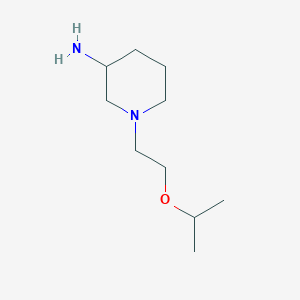
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)
![2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1464447.png)
